![molecular formula C19H17N3O3 B2902362 N-(4-acetylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide CAS No. 1110979-51-5](/img/structure/B2902362.png)
N-(4-acetylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide, also known as AMQ-15, is a novel compound that has gained attention in the scientific community due to its potential pharmacological properties. AMQ-15 belongs to the class of quinazoline derivatives, which have been reported to exhibit various biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is not fully understood, but it is believed to involve the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, and survival. Inhibition of this pathway can lead to the suppression of cancer cell growth and induce apoptosis.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to possess anti-inflammatory and antiviral properties. This compound has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, which is an enzyme involved in the production of inflammatory mediators. This compound has also been reported to inhibit the replication of the hepatitis C virus, which is a major cause of liver disease worldwide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-acetylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide has several advantages for lab experiments. It is a relatively easy compound to synthesize, and its structure can be modified to improve its pharmacological properties. This compound has also been shown to exhibit low toxicity in vitro and in vivo. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its efficacy in vivo is still under investigation.
Direcciones Futuras
There are several future directions for the research on N-(4-acetylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide. One direction is to further investigate its anticancer activity and its mechanism of action. Another direction is to explore its potential as an anti-inflammatory and antiviral agent. The development of novel derivatives of this compound with improved pharmacological properties is also an area of interest. Finally, the in vivo efficacy and safety of this compound need to be further evaluated to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(4-acetylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide involves the reaction of 4-acetylphenylhydrazine with 2-methyl-4-nitroquinazoline in the presence of a reducing agent. The resulting intermediate is then treated with acetic anhydride to form the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reagents.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide has been investigated for its potential anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been reported to induce apoptosis, which is a programmed cell death mechanism that plays a crucial role in cancer treatment.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-12(23)14-7-9-15(10-8-14)22-18(24)11-25-19-16-5-3-4-6-17(16)20-13(2)21-19/h3-10H,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZGCGNXIJIZMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-Dichlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2902279.png)
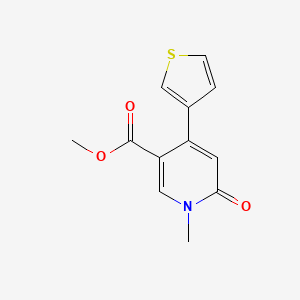
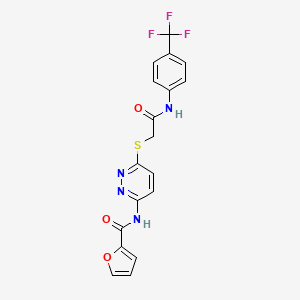
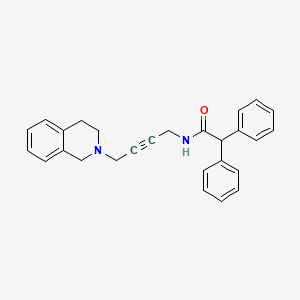

![6-(3-Fluoro-4-methylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2902285.png)
![2-{3-[(3-chlorobenzyl)sulfonyl]-1H-indol-1-yl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2902286.png)
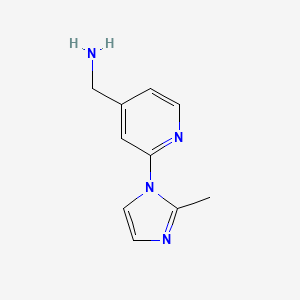
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B2902289.png)
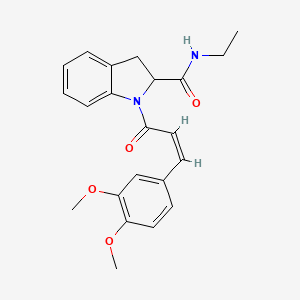
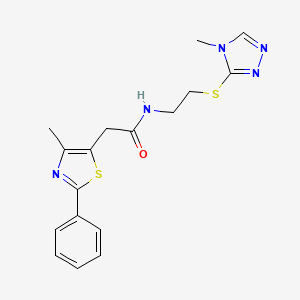
![3-(4-Ethoxyphenyl)sulfonyl-6-methoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2902296.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2902297.png)
![3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one](/img/structure/B2902298.png)